4-(Benzyloxy)benzaldehyde

Description

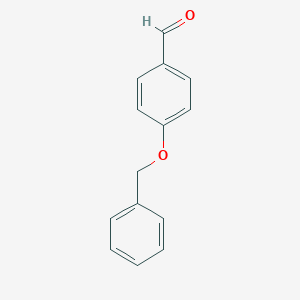

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTWZSXLLMNMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063441 | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4397-53-9 | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4397-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Benzyloxy)benzaldehyde CAS number and properties

An In-depth Technical Guide to 4-(Benzyloxy)benzaldehyde

Introduction

This compound, an aromatic aldehyde, is a significant compound in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzaldehyde (B42025) core with a benzyloxy group at the para position, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, applications in research and drug development, and safety and handling information, tailored for researchers, scientists, and professionals in drug development.

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) has assigned the number 4397-53-9 to this compound.[2][3][4][5] This compound is also known by several synonyms, which are listed in the table below.

| Identifier Type | Value |

| CAS Number | 4397-53-9 |

| IUPAC Name | This compound |

| Synonyms | 4-(Phenylmethoxy)benzaldehyde, p-(Benzyloxy)benzaldehyde, Benzyl (B1604629) 4-formylphenyl ether |

| EINECS Number | 224-527-2 |

| BRN | 1242385 |

| PubChem ID | 78109 |

Chemical and Physical Properties

This compound is typically an off-white to yellow crystalline powder.[1][2] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][4][5][6] |

| Molecular Weight | 212.24 g/mol | [2][3][5][6] |

| Appearance | Off-white to yellow to tan crystalline powder/solid | [1][2][3] |

| Melting Point | 71-74 °C (lit.) | [2][7] |

| Boiling Point | 197-199 °C at 11 mmHg | [2] |

| Solubility | Insoluble in water; Sparingly soluble in Ethyl Acetate (B1210297); Slightly soluble in Chloroform | [2] |

| Purity | ≥ 95% - 99% (GC) | [1][8] |

| Flash Point | 197-199°C/20mm | [2] |

| InChI Key | ZVTWZSXLLMNMQC-UHFFFAOYSA-N | [2][7] |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is through a Williamson ether synthesis reaction. This involves the reaction of 4-hydroxybenzaldehyde (B117250) with benzyl bromide in the presence of a base.

Detailed Synthesis Protocol

This protocol is based on a literature procedure for the preparation of this compound.[9]

Materials:

-

4-hydroxybenzaldehyde (5.0 g, 40.98 mmol)

-

Benzyl bromide (5.0 ml, 42.05 mmol)

-

Anhydrous potassium carbonate (20.0 g, 144.27 mmol)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Saturated sodium chloride solution

-

5% Sodium hydroxide (B78521) solution

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

All reactions should be performed under a nitrogen atmosphere.[9]

-

Combine 4-hydroxybenzaldehyde, benzyl bromide, and anhydrous potassium carbonate in ethanol.[9]

-

Reflux the mixture for 14 hours.[9]

-

After reflux, filter out the potassium carbonate and wash the residue with large volumes of ethyl acetate.[9]

-

Remove the solvent using a rotatory evaporator.[9]

-

Dissolve the resulting residue in 50 ml of diethyl ether.[9]

-

Wash the diethyl ether solution twice with 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.[9]

-

Dry the diethyl ether solution with anhydrous magnesium sulfate.[9]

-

Remove the solvent under reduced pressure.[9]

-

Recrystallize the crude product from ethanol to yield colorless crystals of this compound.[9]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals.[1]

-

Pharmaceutical Intermediates : It is used in the synthesis of estrogen receptor β-selective ligands.[2] It also serves as a precursor for novel chalcone (B49325) analogs, which are investigated for various pharmacological activities.[10]

-

Anticancer Research : While its isomer, 2-benzyloxybenzaldehyde, is an adenylyl cyclase activator, 4-benzyloxybenzaldehyde has been noted to have much less potent anticancer activity against HL-60 cells. Its derivatives, however, are of interest in cancer research. For instance, derivatives of the related 2-(Benzyloxy)-4-fluorobenzaldehyde are being explored as inhibitors of aldehyde dehydrogenase (ALDH), a target in cancer therapy.

-

Chelating Agents : The compound is used to synthesize ligands such as 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), a chelating agent for metal ions like Cd(II).[11]

-

Flavor and Fragrance Industry : Due to its aromatic properties, it is also employed in the formulation of flavors and fragrances.[1]

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. It is classified as an irritant.[2] The key safety information is summarized below.

| Safety Aspect | Details |

| GHS Hazard Statements | H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[2][12] H335: May cause respiratory irritation.[2][12] |

| GHS Precautionary Statements | P261: Avoid breathing dust.[12] P264: Wash skin thoroughly after handling.[12] P271: Use only outdoors or in a well-ventilated area.[12] P280: Wear protective gloves/eye protection/face protection.[2][12] P302+P352: IF ON SKIN: Wash with plenty of water.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Personal Protective Equipment (PPE) | Safety glasses, protective gloves, and a dust mask (e.g., N95) are recommended. |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][13] Keep in the dark and at room temperature or refrigerated (2-8°C).[1][2][3] The compound is noted to be air sensitive.[2] |

| Fire Safety | Non-combustible. Use extinguishing media suitable for the surrounding area.[13] |

| Spill and Disposal | For spills, avoid generating dust.[13] Sweep up and place in a suitable, closed container for disposal.[13][14] Dispose of contents/container in accordance with local, regional, national, and international regulations.[12] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CAS 4397-53-9 [matrix-fine-chemicals.com]

- 5. scbt.com [scbt.com]

- 6. Benzaldehyde, 4-(phenylmethoxy)- [webbook.nist.gov]

- 7. 4-苄氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4397-53-9 4-Benzyloxybenzaldehyde AKSci J91626 [aksci.com]

- 9. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. angenechemical.com [angenechemical.com]

4-(Benzyloxy)benzaldehyde molecular weight and formula

An In-depth Guide to the Molecular Properties of 4-(Benzyloxy)benzaldehyde

This technical guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and chemical synthesis.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][3] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| Linear Formula | C₆H₅CH₂OC₆H₄CHO | [4] |

| CAS Number | 4397-53-9 | [1][3] |

Experimental Protocols

The molecular weight and formula presented in this document are based on established chemical principles and computational chemistry. The molecular formula is determined by the elemental composition of the molecule. The molecular weight is calculated from the atomic weights of the constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u). These are standard, universally accepted values and do not require citation of a specific experimental protocol in this context.

Information Workflow

The following diagram illustrates the logical flow from the user query to the retrieval and presentation of the requested chemical data.

Caption: Logical workflow for retrieving and presenting chemical data.

References

4-(Benzyloxy)benzaldehyde synthesis from 4-hydroxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)benzaldehyde (B125253) from 4-Hydroxybenzaldehyde (B117250)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-hydroxybenzaldehyde, a crucial transformation in the synthesis of various biologically active molecules.[1][2] The primary method for this conversion is the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[3][4] This guide details the reaction mechanism, experimental protocols, and quantitative data from various cited methodologies.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 4-hydroxybenzaldehyde is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] The first step involves the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by a base, typically a carbonate or hydroxide (B78521), to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) and displacing the halide to form the desired ether product.[3][4]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound and its derivatives, providing a comparison of different reaction conditions and their outcomes.

| Starting Material | Benzylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 4-Hydroxybenzaldehyde | Benzyl bromide | Anhydrous Potassium Carbonate | Ethanol (B145695) | Reflux, 14 hours | 87.4 | 115-116 | [6] |

| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | Potassium Carbonate | Dry DMF | 100°C, 3 hours | 74 | Not specified | [7] |

| 2,4-Dihydroxybenzaldehyde | Benzyl bromide | Potassium Carbonate | Acetone | Room temperature, 3 days | Not specified | Not specified | [8] |

| 4-Hydroxybenzaldehyde | Substituted phenacyl bromide | Triethylamine | Methanol or Ethanol | Room temperature, 6-20 hours | 66 (for 4-(4'-bromo)-phenacyloxy benzaldehyde) | 98 | [9] |

| p-Hydroxybenzaldehyde | o-, m-, p-Chlorobenzyl chloride | Anhydrous K2CO3 | Acetonitrile | Room temperature | 98-99 | Not specified | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on cited literature.

Protocol 1: Synthesis using Benzyl Bromide and Potassium Carbonate in Ethanol[6]

Materials:

-

4-Hydroxybenzaldehyde (5.0 g, 40.98 mmol)

-

Benzyl bromide (5.0 ml, 42.05 mmol)

-

Anhydrous potassium carbonate (20.0 g, 144.27 mmol)

-

Ethanol

-

Ethyl acetate (B1210297) (EtOAc)

-

Diethyl ether (Et2O)

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

All reactions are to be performed under a nitrogen atmosphere.

-

In a round-bottom flask, combine 4-hydroxybenzaldehyde, benzyl bromide, and anhydrous potassium carbonate in ethanol.

-

Reflux the mixture for 14 hours.

-

After cooling, filter off the potassium carbonate and wash the residue with large volumes of ethyl acetate.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Dissolve the residual mass in 50 ml of diethyl ether.

-

Wash the ether solution with two 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.

-

Dry the diethyl ether solution over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield colorless crystals of this compound.

Protocol 2: Synthesis using 4-Nitrobenzyl Bromide and Potassium Carbonate in DMF[7]

Materials:

-

4-Hydroxybenzaldehyde (2.0 g, 16.4 mmol)

-

4-Nitrobenzyl bromide (3.54 g, 16.4 mmol)

-

Potassium carbonate (3.40 g, 24.6 mmol)

-

Dry N,N-Dimethylformamide (DMF) (20 mL)

-

Ice water

Procedure:

-

Combine 4-hydroxybenzaldehyde, 4-nitrobenzyl bromide, and potassium carbonate in dry DMF.

-

Heat the solution at 100°C for 3 hours with constant stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice water.

-

Isolate the resulting precipitate by vacuum filtration.

-

Wash the solid three times with 10 mL portions of water to yield 4-(4-nitrobenzyloxy)benzaldehyde.

-

The product can be further purified by recrystallization from a 1:1 mixture of hexane (B92381) and toluene (B28343) or by column chromatography on silica (B1680970) gel using a hexane/EtOAc mixture as the eluent.[7]

Visualizations

Reaction Pathway

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Analysis of 4-(Benzyloxy)benzaldehyde: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-(Benzyloxy)benzaldehyde, a key intermediate in various chemical syntheses. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₄H₁₂O₂, with a molecular weight of 212.24 g/mol . The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Aldehyde (-CHO) |

| 7.83 | d | 2H | Aromatic (ortho to -CHO) |

| 7.42 | m | 5H | Phenyl group of benzyl |

| 7.07 | d | 2H | Aromatic (ortho to -OCH₂) |

| 5.14 | s | 2H | Methylene (-OCH₂) |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 190.7 | Aldehyde Carbonyl (C=O) |

| 163.8 | Aromatic (C-O) |

| 136.0 | Aromatic (ipso-C of benzyl) |

| 131.9 | Aromatic (CH, ortho to -CHO) |

| 129.8 | Aromatic (ipso-C of benzaldehyde) |

| 128.7 | Aromatic (CH of benzyl) |

| 128.3 | Aromatic (CH of benzyl) |

| 127.5 | Aromatic (CH of benzyl) |

| 115.1 | Aromatic (CH, ortho to -OCH₂) |

| 70.1 | Methylene (-OCH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Carbonyl (C=O) Stretch of Aldehyde |

| ~1600, ~1580, ~1510 | Medium-Strong | Aromatic C=C Bending |

| ~1250, ~1160 | Strong | Aryl Ether C-O Stretch |

| ~740, ~690 | Strong | Monosubstituted Benzene C-H Bending |

Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 212 | 10.7 | [M]⁺ (Molecular Ion) |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion, Base Peak) |

| 65 | 9.5 | [C₅H₅]⁺ |

| 92 | 8.2 | [C₇H₈]⁺ |

| 213 | 1.6 | [M+1]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

Data Acquisition :

-

For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second.

-

For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

-

-

Data Processing : The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : The spectrum was obtained by averaging 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and subtracted from the sample spectrum.

-

Data Processing : The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry

-

Sample Introduction : The sample was introduced into the mass spectrometer via a direct insertion probe.

-

Instrumentation : An electron ionization (EI) mass spectrometer was used.

-

Ionization : The sample was ionized using a 70 eV electron beam.

-

Mass Analysis : The resulting ions were separated by a quadrupole mass analyzer.

-

Detection : Ions were detected by an electron multiplier, and the signal was processed to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Physical Properties of 4-(Benzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-(Benzyloxy)benzaldehyde, a compound of interest in synthetic and medicinal chemistry. This document details its melting point and solubility characteristics, provides standardized experimental protocols for their determination, and outlines a logical workflow for property verification. This information is critical for the handling, application, and development of this compound in a research and drug development context. The compound is notably used in the synthesis of estrogen receptor β-selective ligands[1][2].

Core Physical Properties

The physical state of this compound under standard conditions is a solid, appearing as a creamish to yellow crystalline powder[1].

For ease of reference and comparison, the key physical properties of this compound are summarized in the table below.

| Physical Property | Value | Source(s) |

| Melting Point | 70-74 °C | [3] |

| 71-74 °C | [1][4] | |

| 71.0 to 75.0 °C | [5] | |

| Boiling Point | 197-199 °C (at 11 mmHg) | [1][3] |

| Solubility | Insoluble | Water[1] |

| Slightly Soluble | Chloroform[1] | |

| Sparingly Soluble | Ethyl Acetate[1] | |

| Soluble (for recrystallization) | Ethanol[6] |

Experimental Protocols

Detailed methodologies for the determination of the physical properties of this compound are outlined below. These protocols are standard and can be adapted for verification purposes in a laboratory setting.

The melting point of this compound is determined as a range, from the temperature at which the first crystal begins to melt to the temperature at which the last crystal disappears[7]. A narrow melting range of less than 2°C is indicative of a pure compound[7].

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle[7][8].

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm[7][8].

-

Measurement:

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating rate (5-10 °C per minute) can be used for an initial approximate determination[7].

-

For an accurate measurement, the apparatus is cooled to at least 20 °C below the approximate melting point. A new sample is then heated at a slower rate (1-2 °C per minute) to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

-

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in various solvents[9].

Apparatus:

-

Vials with screw caps

-

Orbital shaker or agitator at a constant temperature

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, ethyl acetate, chloroform)[9].

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid[9].

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution[9].

-

Analysis:

-

A sample of the clear supernatant is carefully removed.

-

The concentration of this compound in the sample is determined using a validated analytical method, such as HPLC. The instrument should be calibrated with standard solutions of known concentrations.

-

The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

-

Visualized Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a synthesized or procured batch of this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 2. This compound 97 4397-53-9 [sigmaaldrich.com]

- 3. 4397-53-9 4-Benzyloxybenzaldehyde AKSci J91626 [aksci.com]

- 4. This compound 97 4397-53-9 [sigmaaldrich.com]

- 5. 4-Benzyloxybenzaldehyde | 4397-53-9 | TCI AMERICA [tcichemicals.com]

- 6. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. community.wvu.edu [community.wvu.edu]

- 8. davjalandhar.com [davjalandhar.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 4-(Benzyloxy)benzaldehyde: Structure, Synthesis, and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)benzaldehyde, also known as 4-(phenylmethoxy)benzaldehyde, is an aromatic organic compound that serves as a crucial intermediate in a variety of synthetic applications. Structurally, it consists of a benzaldehyde (B42025) molecule where the hydroxyl group at the para (4) position is protected as a benzyl (B1604629) ether. This structural feature makes it a stable and versatile building block in medicinal chemistry, fragrance development, and materials science. Its significance is particularly noted in the synthesis of complex, biologically active molecules, where the benzyl group can be readily removed under specific conditions to reveal the phenol (B47542) functionality. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for professionals in the field.

Chemical Structure and Nomenclature

The chemical identity of this compound is defined by its unique arrangement of a benzaldehyde core and a benzyl ether substituent. The preferred IUPAC name for this compound is this compound.[1]

Caption: Logical representation of this compound's core components.

The following table summarizes the key chemical identifiers for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 4-(Phenylmethoxy)benzaldehyde, p-(Benzyloxy)benzaldehyde | [2][3][4] |

| CAS Number | 4397-53-9 | [1][5] |

| Molecular Formula | C14H12O2 | [1][3] |

| Molecular Weight | 212.24 g/mol | [1][3][5] |

| InChIKey | ZVTWZSXLLMNMQC-UHFFFAOYSA-N | [1][5] |

| SMILES | O=CC1=CC=C(OCC2=CC=CC=C2)C=C1 |

Physicochemical Properties

This compound is typically a solid at room temperature with distinct physical and chemical characteristics. It is known to be sensitive to air and should be stored accordingly.[5][6]

| Property | Value | Reference(s) |

| Appearance | Creamish to yellow crystalline powder | [5][6] |

| Melting Point | 71-74 °C | [5] |

| Boiling Point | 197-199 °C at 11 mmHg | [5] |

| Solubility | Insoluble in water; Sparingly soluble in Chloroform, Ethyl Acetate | [5][6] |

| Stability | Air Sensitive; Stable under normal temperatures and pressures | [5][6] |

| Storage | Store in a cool, dark, dry place under an inert atmosphere | [5][6] |

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of this compound. The key analytical data from various techniques are summarized below.

| Technique | Key Signals / Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.88 (s, 1H, aldehyde), 7.83 (d, 2H, Ar-H), 7.42-7.35 (m, 5H, Ar-H), 7.07 (d, 2H, Ar-H), 5.14 (s, 2H, -OCH₂-) | [7] |

| Mass Spectrometry (EI) | m/z 212 (Molecular Ion, M+), 91 (Base Peak, [C₇H₇]⁺ tropylium (B1234903) ion) | [7][8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (aldehyde), C-O-C (ether), and aromatic C-H functional groups are present. | [3] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde (B117250) attacks benzyl bromide.[11][12]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[11][12][13]

Materials:

-

4-Hydroxybenzaldehyde

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethanol (B145695) (or DMF/Acetone)

-

Ethyl Acetate (EtOAc)

-

Diethyl Ether (Et₂O)

-

5% Sodium Hydroxide (B78521) (NaOH) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

-

All reactions should be conducted under an inert atmosphere (e.g., nitrogen gas).[11]

-

To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (3.5 eq), and ethanol.[11]

-

Stir the suspension and add benzyl bromide (1.0 eq) to the mixture.[11]

-

Attach a reflux condenser and heat the mixture to reflux for approximately 14 hours.[11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the residue thoroughly with ethyl acetate.[11]

-

Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.[11]

-

Dissolve the resulting residue in diethyl ether.[11]

-

Transfer the ether solution to a separatory funnel and wash sequentially with a 5% sodium hydroxide solution, distilled water, and finally with a saturated sodium chloride solution.[11]

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[11]

-

The crude product can be purified by recrystallization from ethanol to yield colorless or light-yellow crystals.[11]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its utility spans several areas of research.

-

Antiviral Agents: It is a documented intermediate in the synthesis of phenylethylthiazolylthiourea (PETT) analogues, which are investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating drug-resistant strains of HIV-1.[11]

-

Endocrinology and Oncology: The compound is used in the synthesis of estrogen receptor β (ERβ)-selective ligands, such as (5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile).[5][6][14] These ligands are valuable tools for studying the distinct roles of estrogen receptor subtypes in tissues and for developing therapies for hormone-dependent cancers.

-

Coordination Chemistry: It serves as a precursor for synthesizing thiosemicarbazone ligands.[15] These ligands, containing nitrogen and sulfur donor atoms, are effective chelating agents for various metal ions, with applications in sensing and materials science.[15]

-

Fragrance Industry: Due to its pleasant aromatic profile, it also finds use in fragrance chemistry.[6]

Caption: Role of this compound as a precursor to a bioactive ligand.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[16] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area or fume hood.[16] It is sensitive to air and should be stored properly.[5]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and set of properties. Its straightforward synthesis via the Williamson ether reaction and its role as a stable, protected form of 4-hydroxybenzaldehyde make it indispensable in the multi-step synthesis of complex molecules. For researchers in drug development and organic synthesis, a thorough understanding of this compound's chemistry and handling is fundamental to its successful application in creating novel therapeutics and materials.

References

- 1. This compound | CAS 4397-53-9 [matrix-fine-chemicals.com]

- 2. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 4-(phenylmethoxy)- [webbook.nist.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR [m.chemicalbook.com]

- 8. Benzaldehyde, 4-(phenylmethoxy)- [webbook.nist.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-苄氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. 4397-53-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Commercial Availability and Applications of 4-(Benzyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)benzaldehyde is an aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds. Its utility is particularly notable in the fields of medicinal chemistry and materials science. In drug discovery, the benzaldehyde (B42025) moiety provides a versatile scaffold for the construction of complex molecules with potential therapeutic activities. Derivatives of this compound have been investigated for their potential as anticancer agents, particularly as inhibitors of enzymes such as aldehyde dehydrogenase (ALDH), which is implicated in cancer stem cell survival and chemoresistance. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, a detailed experimental protocol for its synthesis, and an examination of its role in targeting the ALDH1A3 signaling pathway.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their intended application. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich | 123714 | 97% | 4397-53-9 | C₁₄H₁₂O₂ | 212.24 | 71-74 |

| TCI America | B1325 | >98.0% (GC) | 4397-53-9 | C₁₄H₁₂O₂ | 212.25 | 71.0-75.0 |

| Apollo Scientific | OR1259 | 98% | 4397-53-9 | C₁₄H₁₂O₂ | 212.24 | - |

| AK Scientific, Inc. | J91626 | >95% | 4397-53-9 | C₁₄H₁₂O₂ | 212.24 | - |

| Chem-Impex International | 01332 | ≥99% (GC) | 4397-53-9 | C₁₄H₁₂O₂ | 212.25 | 68-74 |

| Otto Chemie Pvt. Ltd. | B 1620 | 97% | 4397-53-9 | C₁₄H₁₂O₂ | 212.24 | - |

| Fisher Scientific | AC154111000 | 98% | 4397-53-9 | C₁₄H₁₂O₂ | 212.24 | 70-74 |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde (B117250) and benzyl (B1604629) bromide.

Materials:

-

4-Hydroxybenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Diethyl ether (Et₂O)

-

Saturated sodium chloride solution (brine)

-

5% Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas supply

-

Standard reflux and extraction glassware

-

Rotary evaporator

Procedure: [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol.

-

Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 14 hours.

-

Work-up:

-

After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the residue with a large volume of ethyl acetate.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 50 ml of diethyl ether.

-

Wash the diethyl ether solution twice with 50 ml portions of saturated sodium chloride solution.

-

Subsequently, wash the organic layer with one portion of 5% sodium hydroxide solution, followed by a final wash with distilled water.

-

-

Drying and Crystallization:

-

Dry the diethyl ether solution over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure.

-

Recrystallize the crude product from ethanol to yield colorless crystals of this compound. The reported yield for this procedure is approximately 87.4%.[1]

-

Role in Targeting the Aldehyde Dehydrogenase 1A3 (ALDH1A3) Signaling Pathway

Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid and is overexpressed in various cancers.[2][3] It is recognized as a marker for cancer stem cells and is associated with chemoresistance and poor patient outcomes.[3][4] Consequently, the development of selective ALDH1A3 inhibitors is a promising therapeutic strategy.[2][3][4] Derivatives of benzyloxybenzaldehyde have emerged as a promising scaffold for creating potent and selective inhibitors of ALDH1A3.[2][4]

The following diagram illustrates a simplified representation of the ALDH1A3 signaling pathway and the point of intervention by benzyloxybenzaldehyde-based inhibitors.

References

- 1. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

Technical Guide: Safety and Handling of 4-(Benzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(Benzyloxy)benzaldehyde (CAS No. 4397-53-9), a versatile aromatic aldehyde used in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2][3] Adherence to stringent safety protocols is essential when working with this compound to mitigate potential hazards.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [4][5] |

| Molecular Weight | 212.24 g/mol | [4][5] |

| Appearance | Off-white to yellow crystalline powder | [1][6] |

| Melting Point | 71-74 °C | [4][6] |

| Boiling Point | 197-199 °C at 11 mmHg | [6] |

| Solubility | Insoluble in water. Sparingly soluble in Chloroform and Ethyl Acetate. | [6] |

| Sensitivity | Air sensitive | [6] |

| Storage Temperature | Room temperature; some suppliers recommend 0-8 °C. Keep in a dark, dry, and sealed container. | [1][6] |

Hazard Identification and Classification

This compound is classified as an irritant.[7] The primary hazards are associated with contact with skin, eyes, and the respiratory system. While comprehensive toxicological data is limited, it is generally considered to have low acute toxicity.[3]

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation |

GHS (Globally Harmonized System of Classification and Labelling of Chemicals), STOT SE (Specific Target Organ Toxicity - Single Exposure)

Experimental Protocols

The following protocols are generalized best practices for handling aromatic aldehydes and should be adapted to specific laboratory conditions and risk assessments.

General Handling Protocol

Safe handling is paramount to prevent exposure. A systematic approach, as outlined below, should be followed.

Methodology:

-

Risk Assessment: Before beginning work, evaluate the risks associated with the quantities and manipulations of this compound in the specific experiment.

-

Information Review: Thoroughly read the Safety Data Sheet (SDS) for the compound.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including:

-

Engineering Controls: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[9]

-

Dispensing: When weighing and transferring the solid, take care to avoid generating dust. Use a spatula and weigh the material onto weighing paper or directly into a container within the fume hood.

-

Storage: Keep the container tightly sealed when not in use to prevent exposure to air and moisture.[6]

-

Post-Handling:

-

Clean and decontaminate the work surface with an appropriate solvent and then soap and water.

-

Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.[9]

-

Remove PPE and wash hands thoroughly with soap and water before leaving the laboratory.[9]

-

Spill Cleanup Protocol

In the event of a spill, a prompt and safe response is critical. The procedure differs for minor and major spills.

Methodology for a Minor Spill (small quantity, contained area):

-

Alert Personnel: Immediately notify others in the laboratory.[10]

-

Evacuate (if necessary): If there is significant dust in the air, leave the immediate area until it settles.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Containment: Prevent the spill from spreading.[6] For solid spills, this involves preventing further dispersal.

-

Cleanup:

-

Gently cover the spilled solid with a slightly damp paper towel to prevent dust from becoming airborne.[11]

-

Alternatively, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[11]

-

Carefully sweep the material into a dustpan.[11]

-

Place the collected material and any contaminated items (e.g., paper towels, gloves) into a clearly labeled, sealable container for hazardous waste.[12]

-

-

Decontamination: Clean the spill area thoroughly with soap and water.[12]

-

Reporting: Inform the laboratory supervisor of the incident.

For a Major Spill (large quantity, risk of exposure), evacuate the area immediately, alert emergency personnel, and follow your institution's emergency response procedures.[6]

Waste Disposal Protocol

This compound and materials contaminated with it must be disposed of as hazardous chemical waste.[13]

Methodology:

-

Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[13] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

-

Container Management:

-

Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area until it is collected by trained EHS personnel or a licensed waste disposal contractor.[13]

-

Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[13]

Exposure Control and First Aid

A multi-layered approach to exposure control is essential.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation develops. |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

This guide is intended to provide a framework for the safe handling of this compound. All laboratory personnel must receive training on these procedures and be familiar with the specific safety protocols of their institution.

References

- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. Page loading... [wap.guidechem.com]

- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 5. scbt.com [scbt.com]

- 6. chemkleancorp.com [chemkleancorp.com]

- 7. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 8. safety.rochester.edu [safety.rochester.edu]

- 9. wcu.edu [wcu.edu]

- 10. jk-sci.com [jk-sci.com]

- 11. ehs.utk.edu [ehs.utk.edu]

- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 13. benchchem.com [benchchem.com]

4-(Benzyloxy)benzaldehyde: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Benzyloxy)benzaldehyde. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound throughout its lifecycle in the laboratory and during product development.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Appearance | White to cream or pale yellow crystalline powder |

| Melting Point | 71-74 °C |

| Boiling Point | 197-199 °C at 11 mmHg |

| Solubility | Insoluble in water. Soluble in chloroform (B151607) and ethyl acetate. |

Stability Profile and Degradation Pathways

As an aromatic aldehyde, this compound is susceptible to degradation through several pathways, primarily oxidation. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, which is the most common degradation pathway. Other potential degradation routes include polymerization and, under certain conditions, photodegradation.

Key Degradation Pathways:

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid group, forming 4-(benzyloxy)benzoic acid. This process can be initiated by atmospheric oxygen and is accelerated by heat, light, and the presence of metallic impurities.

-

Polymerization: Like many aldehydes, this compound may undergo polymerization over time, especially if not stored properly. This can lead to the formation of higher molecular weight impurities.

A simplified diagram illustrating the primary degradation pathway is provided below.

Caption: Primary degradation pathway of this compound.

Recommended Storage and Handling Conditions

To maintain the stability and purity of this compound, it is crucial to adhere to proper storage and handling protocols. The following conditions are recommended based on safety data sheets and general chemical handling guidelines.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential degradation reactions, including oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |

| Light | Protect from light. Store in an amber or opaque container. | Avoids potential photodegradation. |

| Container | Keep container tightly sealed. | Prevents exposure to air and moisture. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and strong reducing agents. | Avoids chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following section outlines a general experimental protocol for such a study.

Forced Degradation Study Protocol

The objective of a forced degradation study is to intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways.

Stress Conditions:

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Add an equal volume of 0.1 N or 1 N hydrochloric acid.

-

Heat the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with a suitable base (e.g., sodium hydroxide), and dilute for analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 0.1 N or 1 N sodium hydroxide.

-

Follow the same heating and sampling procedure as for acidic hydrolysis, neutralizing with an appropriate acid (e.g., hydrochloric acid).

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3% or 30%).

-

Maintain the solution at room temperature or slightly elevated temperature for a defined period, with regular sampling.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven (e.g., 60-80 °C).

-

Sample at various time points and prepare solutions for analysis.

-

-

Photodegradation:

-

Expose the solid compound or a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample at various time points for analysis.

-

A workflow for a typical forced degradation study is depicted below.

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

General HPLC Parameters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with a possible acid modifier like formic acid or phosphoric acid for better peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Method Validation:

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical flow for developing and validating a stability-indicating HPLC method is shown below.

Caption: Logical workflow for stability-indicating method development.

Summary of Quantitative Data

| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product |

| 0.1 N HCl | 24 h | 60 °C | < 5% | - |

| 0.1 N NaOH | 24 h | 60 °C | 10-15% | 4-(Benzyloxy)benzoic acid |

| 3% H₂O₂ | 24 h | RT | 20-30% | 4-(Benzyloxy)benzoic acid |

| Dry Heat | 48 h | 80 °C | 5-10% | Unidentified polar impurities |

| Photolytic | 1.2 million lux hours | 25 °C | < 5% | - |

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark environment under an inert atmosphere. The primary degradation pathway is oxidation of the aldehyde to the corresponding carboxylic acid. For researchers and drug development professionals, it is imperative to handle and store this compound appropriately to maintain its purity. When developing analytical methods, a forced degradation study should be performed to ensure the method is stability-indicating and capable of separating the parent compound from any potential degradation products. The protocols and information provided in this guide serve as a valuable resource for ensuring the quality and integrity of this compound in a research and development setting.

The Genesis of a Key Synthetic Intermediate: A Technical Guide to the Discovery and Synthesis of 4-(Benzyloxy)benzaldehyde

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery, history, and synthesis of 4-(Benzyloxy)benzaldehyde. This valuable aromatic aldehyde serves as a crucial building block in the synthesis of a wide array of biologically active molecules. This document details the historical context of its synthesis, provides a comparative analysis of various synthetic protocols, and outlines its role in further chemical transformations.

Discovery and Historical Context

The synthesis of this compound is fundamentally rooted in the development of the Williamson ether synthesis by Alexander William Williamson in 1850.[1][2][3] This reaction, which forms an ether from an organohalide and a deprotonated alcohol (alkoxide), became a cornerstone of organic chemistry and proved the structure of ethers.[1][3] While the exact date of the first synthesis of this compound is not precisely documented, its preparation is a classic application of this historic reaction. The synthesis involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with a benzyl (B1604629) halide.[4] The first documented reports of this specific transformation appeared in the mid-20th century during broader investigations into ether-modified aromatic aldehydes.[4]

The general synthetic approach leverages the nucleophilic character of the phenoxide ion generated from 4-hydroxybenzaldehyde in the presence of a base. This nucleophile then attacks the electrophilic benzylic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.[1][5]

Core Synthesis Methodology: The Williamson Ether Synthesis

The most prevalent and historically significant method for synthesizing this compound is the Williamson ether synthesis. The reaction proceeds via the following generalized steps:

-

Deprotonation: A base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the benzyl halide in an SN2 reaction.

-

Product Formation: The benzyl group is transferred to the oxygen atom, forming this compound and a salt byproduct.

The following diagram illustrates the general workflow for the synthesis of this compound.

Comparative Analysis of Synthetic Protocols

Several variations of the Williamson ether synthesis for this compound have been reported in the literature. The choice of base, solvent, and reaction conditions can influence the reaction time, temperature, and overall yield. The following table summarizes quantitative data from various reported experimental protocols.

| Reference | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| ChemSpider[6] | K₂CO₃ | Dry DMF | 100 | 3 | 74 | Used 4-nitrobenzyl bromide. |

| PMC[3] | Anhydrous K₂CO₃ | Ethanol (B145695) | Reflux | 14 | 87.4 | Reaction performed under nitrogen. |

| MDPI[7] | Not specified | Ethanol | Reflux | 4.5 | 82 | For synthesis of a thiosemicarbazone derivative. |

| BenchChem[5] | Anhydrous K₂CO₃ | Acetone | Reflux (~56) | 4-8 | Not specified | Protocol for a fluorinated analogue. |

| PrepChem[8] | KOH | DMSO/Ethanol | Room Temp. | 2.5 | 72.7 | Part of a multi-step synthesis. |

Detailed Experimental Protocols

Below are detailed methodologies for two common protocols for the synthesis of this compound.

Protocol 1: Synthesis in Ethanol (High Yield)

This protocol is adapted from a procedure reported in a PMC article.[3]

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol.

-

Reaction: Reflux the mixture for 14 hours under a nitrogen atmosphere.

-

Work-up:

-

Filter the solid potassium carbonate and wash the residue with a large volume of ethyl acetate.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Dissolve the residual mass in 50 ml of diethyl ether (Et₂O).

-

Wash the Et₂O solution with two 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide (B78521) solution, and finally with distilled water.

-

-

Purification:

-

Dry the Et₂O solution with anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield colorless crystals of this compound (7.58 g, 87.4% yield).

-

Protocol 2: Synthesis in Dimethylformamide (DMF)

This protocol is based on a method described on ChemSpider Synthetic Pages, adapted for benzyl bromide.[6]

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.4 mmol), benzyl bromide (1.1 equivalents), and potassium carbonate (1.5 equivalents) in dry DMF (20 mL).

-

Reaction: Heat the solution at 100°C for 3 hours with constant stirring.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice water to precipitate the product.

-

Isolate the resulting solid by vacuum filtration.

-

Wash the solid with water (3 x 10 mL).

-

-

Purification: The product can be further purified by recrystallization from a 1:1 mixture of hexane (B92381) and toluene (B28343) or by column chromatography on silica (B1680970) gel using a hexane/EtOAc mixture as the eluent.

Application in Further Synthesis: The Claisen-Schmidt Condensation

This compound is a valuable intermediate, frequently used in the synthesis of chalcones via the Claisen-Schmidt condensation.[9][10] This reaction involves the base-catalyzed condensation of an aldehyde (with no α-hydrogens) with a ketone.

The following diagram illustrates the workflow for the synthesis of a chalcone (B49325) analog starting from this compound.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. byjus.com [byjus.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Chalcones Using 4-(Benzyloxy)benzaldehyde: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chalcones derived from 4-(benzyloxy)benzaldehyde (B125253). Chalcones are a class of organic compounds belonging to the flavonoid family that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The presence of the benzyloxy group offers a versatile scaffold for the development of novel therapeutic agents.

Introduction

Chalcones, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings, are key precursors in the biosynthesis of flavonoids and isoflavonoids. Their straightforward synthesis, typically through the Claisen-Schmidt condensation, makes them attractive targets for medicinal chemistry research. The 1,3-diaryl-2-propen-1-one backbone is a "privileged scaffold" that can be readily modified to optimize biological activity. This document outlines the synthesis of chalcone (B49325) analogs starting from this compound, providing detailed experimental protocols and summarizing key reaction parameters for reproducibility and optimization.

Synthetic Approach: Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503).[1] In this case, this compound is reacted with various substituted acetophenones in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or piperidine, to yield the corresponding chalcone derivatives.[2][3]

dot

Caption: General scheme of the Claisen-Schmidt condensation for chalcone synthesis.

Data Presentation: Synthesis of Chalcone Analogs

The following table summarizes the reaction conditions and yields for the synthesis of various chalcone analogs derived from this compound as reported in the literature. This data provides a comparative overview of the efficiency of different catalytic systems and reaction times.

| Acetophenone Derivative | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2'-Nitroacetophenone | 10% aq. NaOH | Ethanol | Room Temp, overnight | 75 | [3] |

| 4-Acetylbenzonitrile | 10% aq. NaOH | Ethanol | Room Temp, overnight | 82 | [3] |

| 1-(Furan-2-yl)ethanone | 10% aq. NaOH | Ethanol | Room Temp, overnight | 68 | [3] |

| 1-(5-Bromothiophen-2-yl)ethanone | 10% aq. NaOH | Ethanol | Room Temp, overnight | 79 | [3] |

| 3-Acetylcoumarin | Piperidine | Methanol | Reflux, 6h | 65 | [3] |

| 4-Acetyl-2-aminothiazole | Piperidine | Methanol | Reflux, 6h | 71 | [3] |

| 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone | Piperidine | Methanol | Reflux, 6h | 58 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of chalcones derived from this compound.

Protocol 1: General Synthesis using Aqueous NaOH in Ethanol

This protocol is a standard and widely used method for chalcone synthesis.[4][5]

Materials and Reagents:

-

This compound (1.0 eq)

-

Substituted Acetophenone (e.g., 2'-nitroacetophenone) (1.0 eq)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Dilute Hydrochloric Acid (HCl)

-

Distilled Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in an appropriate volume of 95% ethanol with stirring at room temperature.[4]

-

Reaction Initiation: Cool the flask in an ice bath. Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture.[5]

-

Reaction Progression: Continue stirring the reaction mixture at room temperature overnight. The formation of a precipitate often indicates product formation.[3] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[5] Acidify the mixture with dilute HCl to precipitate the crude product.

-

Purification: Filter the crude product using a Büchner funnel and wash with cold distilled water until the washings are neutral.[6] The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

Protocol 2: Purification by Column Chromatography

Column chromatography is employed when recrystallization is ineffective, particularly for complex mixtures.[7]

Procedure:

-

TLC Analysis: Analyze the crude product by TLC to determine the optimal eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Column Preparation: Prepare a silica (B1680970) gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the eluent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure chalcone.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified chalcone.

dot

Caption: Experimental workflow for the synthesis and purification of chalcones.

Biological Activities and Signaling Pathways

Chalcone derivatives exhibit a wide array of biological activities, with anticancer and anti-inflammatory effects being particularly prominent.

Anticancer Activity

Chalcones have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1] These effects are often mediated by the modulation of key signaling pathways such as PI3K/Akt and MAPK.[1]

dot

Caption: Simplified signaling pathways for the anticancer activity of chalcones.

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are attributed to their ability to inhibit the production of pro-inflammatory mediators. This is often achieved through the suppression of signaling pathways like NF-κB and the activation of antioxidant pathways such as Nrf2/HO-1.[2]

dot

Caption: Key signaling pathways in the anti-inflammatory action of chalcones.

Conclusion

The synthesis of chalcones from this compound via the Claisen-Schmidt condensation is a versatile and efficient method for generating a library of compounds with potential therapeutic applications. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this privileged scaffold for the identification of novel drug candidates. The elucidation of the signaling pathways involved in their biological activities further underscores the potential of these compounds as targeted therapies for cancer and inflammatory diseases.

References

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. jetir.org [jetir.org]

Application Notes and Protocols for the Aldol Condensation of 4-(Benzyloxy)benzaldehyde with Acetophenones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of chalcones via the Claisen-Schmidt condensation, a type of aldol (B89426) condensation, between 4-(benzyloxy)benzaldehyde (B125253) and various substituted acetophenones. Chalcones are valuable intermediates in medicinal chemistry and drug development due to their wide range of biological activities.

Introduction

The aldol condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis. The Claisen-Schmidt condensation is a variation of this reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound.[1] This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[2] The resulting α,β-unsaturated ketones, known as chalcones, are precursors to flavonoids and isoflavonoids and are of significant interest for their potential therapeutic applications.[3]

This document outlines detailed experimental protocols for the synthesis of a variety of chalcones derived from this compound, presents quantitative data for these reactions, and provides diagrams of the reaction mechanism and experimental workflow.

Data Presentation